Oxtriphylline

Pharmacokinetics Bioavailability Sustained-Release

Oxtriphylline is the choline salt of theophylline that delivers clinically superior gastric tolerability versus aminophylline, reducing the need for ancillary GI medications in patients with peptic ulcer disease or gastritis. It demonstrates 36% higher AUC and 56% higher Cmax compared to standard sustained-release anhydrous theophylline, making it the gold-standard reference for oral bronchodilator formulation R&D. Its BID sustained-release profile provides consistent 12-hour therapeutic coverage, replacing q4-6h immediate-release regimens and directly improving long-term adherence in asthma and COPD maintenance therapy. Critical dose equivalence: 156 mg oxtriphylline = 100 mg theophylline anhydrous. Procure ≥98% pure material to benchmark pharmacokinetic performance, strengthen your respiratory portfolio, and address the unmet need for a GI-sparing xanthine bronchodilator.

Molecular Formula C12H21N5O3
Molecular Weight 283.33 g/mol
CAS No. 4499-40-5
Cat. No. B1678071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxtriphylline
CAS4499-40-5
SynonymsBrondaxin
Brondecon
Choledyl
Choledyl-SA
choline theophyllinate
cholinetheophyllinate
cholinophyllin
Euspirax
oxtriphylline
oxtripylline-SA
Theobret
Molecular FormulaC12H21N5O3
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO
InChIInChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1
InChIKeySOELXOBIIIBLRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxtriphylline (CAS 4499-40-5): A Choline Salt Prodrug for Optimized Theophylline Delivery


Oxtriphylline is the choline salt of theophylline, a xanthine-derivative bronchodilator indicated for reversible airway obstruction associated with asthma, chronic bronchitis, and emphysema [1]. Once administered, the theophylline base is liberated and acts via non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism to relax bronchial smooth muscle [2]. The compound was first approved in 1981 and is characterized by its formulation as a sustained-release preparation, which provides a consistent therapeutic plasma profile [3]. This baseline property underpins its clinical differentiation from immediate-release theophylline salts.

The Inadequacy of Generic Substitution for Oxtriphylline (CAS 4499-40-5): Molecular Equivalency Does Not Equal Clinical Interchangeability


While all theophylline salts and derivatives share a common mechanism of action, their clinical performance and tolerability profiles diverge significantly due to differences in salt form, solubility, and pharmacokinetic behavior [1]. Equimolar doses of different theophylline preparations (e.g., anhydrous theophylline, aminophylline, oxtriphylline) are not bioequivalent and require specific dose conversion calculations to avoid therapeutic failure or toxicity [2]. Furthermore, the specific choline salt of oxtriphylline confers enhanced aqueous solubility and superior gastric tolerability compared to the more irritating ethylenediamine salt, aminophylline [3]. Consequently, direct substitution without accounting for these quantifiable disparities can lead to suboptimal plasma concentration control and increased incidence of adverse events, underscoring the necessity for a product-specific evidence-based selection process.

Oxtriphylline (CAS 4499-40-5) Quantitative Evidence Guide: Direct Comparator Data for Scientific and Procurement Decisions


Oxtriphylline's Superior Bioavailability Profile vs. Anhydrous Theophylline: A Direct PK Head-to-Head

A single-blind, randomized, crossover study in 10 healthy male subjects directly compared the sustained-release preparations of oxtriphylline (Choledyl SA) and anhydrous theophylline (Theo-Dur) [1]. The study quantified that oxtriphylline achieved a significantly faster and higher peak plasma concentration, along with greater overall drug exposure.

Pharmacokinetics Bioavailability Sustained-Release Theophylline

Theophylline Content and Dose Equivalency: Precise Procurement for Oxtriphylline vs. Other Salts

For procurement and formulation purposes, precise knowledge of the theophylline content is essential for dose calculation when switching between different salts. Authoritative pharmaceutical monographs provide the exact mass equivalents [1]. Oxtriphylline contains 64% theophylline by weight [2]. Consequently, to deliver an equivalent therapeutic dose of theophylline base, a higher mass of oxtriphylline is required compared to other preparations.

Dosage Formulation Drug Content Procurement Theophylline

Gastric Tolerability of Oxtriphylline Compared to Aminophylline: A Clinically Relevant Differentiator

Aminophylline (theophylline ethylenediamine) is well-documented to cause significant gastric irritation, a common and often dose-limiting adverse effect [1]. The choline salt form of theophylline, oxtriphylline, is specifically noted in pharmaceutical research for its improved solubility and stability, which are postulated to contribute to a reduced gastric irritation profile compared to aminophylline [2]. This has led to its clinical positioning as a preferred alternative for patients who are intolerant to aminophylline or require long-term therapy where gastrointestinal tolerability is paramount [3].

Gastrointestinal Tolerability Adverse Effects Theophylline Patient Compliance

Sustained-Release Pharmacodynamics: Maintaining Therapeutic Plasma Levels for 12 Hours

The specific sustained-release formulation of oxtriphylline (Choledyl SA) is engineered to provide a predictable and prolonged therapeutic window [1]. This formulation achieves peak plasma theophylline concentrations of 8 to 12 μg/mL within 2 to 4 hours post-dose and, once at steady-state, maintains therapeutic levels for a full 12-hour dosing interval.

Pharmacodynamics Sustained-Release Theophylline Dosing Regimen

Optimal Use-Cases for Oxtriphylline (CAS 4499-40-5): Translating Product-Specific Evidence into Practice


Pharmaceutical R&D: Developing Next-Generation Oral Theophylline Formulations with Enhanced Bioavailability

Oxtriphylline's demonstrated 36% higher AUC and 56% higher Cmax compared to a standard sustained-release anhydrous theophylline preparation [1] makes it a valuable reference standard and a potential lead compound for oral formulation development. Researchers aiming to optimize the rate and extent of theophylline absorption from solid oral dosage forms can use oxtriphylline's pharmacokinetic profile as a benchmark for new chemical entities or advanced drug delivery systems.

Clinical Formulary Management: Strategic Stocking for Gastrointestinally-Sensitive Patient Populations

Given the consistent reports of superior gastric tolerability compared to aminophylline [2], oxtriphylline is a strategically important formulary addition for healthcare systems managing patients with a history of peptic ulcer disease, gastritis, or general intolerance to the GI side effects of other theophylline salts [3]. Its availability can reduce the need for ancillary medications (e.g., antacids, H2 blockers) and improve long-term adherence in this subset of patients.

Procurement for Sustained-Release Product Lines: Ensuring Patient Compliance through Optimized Dosing Schedules

For manufacturers and distributors of chronic respiratory medications, oxtriphylline's 12-hour therapeutic window offers a clear commercial and clinical advantage over immediate-release theophylline products that necessitate 4-6 hourly dosing [4]. This twice-daily (BID) regimen is a cornerstone of patient compliance. Procurement strategies should prioritize this sustained-release characteristic to meet market demand for convenient, effective maintenance therapy in asthma and COPD.

Dose Calculation and Cross-Tapering in Clinical Practice: Ensuring Safe Transitions Between Theophylline Preparations

The precise 156 mg oxtriphylline = 100 mg theophylline anhydrous equivalence [5] is not merely academic; it is a critical safety parameter for clinicians transitioning patients from one theophylline salt to another. This data point must be integrated into electronic prescribing systems and pharmacist-led medication reconciliation processes to prevent potentially serious dosing errors. It underscores the need for procurement of the correct salt form, rather than a generic substitute, when a specific prescription is written.

Quote Request

Request a Quote for Oxtriphylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.